Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL ALPHA-[[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]METHYL]-1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-ACETATE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL ALPHA-[[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]METHYL]-1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-ACETATE involves multiple steps. One common method includes the reaction of bis(2-chloroethyl)amine with a suitable aromatic aldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
ETHYL ALPHA-[[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]METHYL]-1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
ETHYL ALPHA-[[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]METHYL]-1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-ACETATE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL ALPHA-[[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]METHYL]-1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-ACETATE involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The primary molecular targets are the nucleophilic sites on DNA bases .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
ETHYL ALPHA-[[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]METHYL]-1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-ACETATE is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable intermediates and its high reactivity towards nucleophiles make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
93942-39-3 |
---|---|
Molecular Formula |
C23H24Cl2N2O4 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
ethyl 3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C23H24Cl2N2O4/c1-2-31-23(30)20(27-21(28)18-5-3-4-6-19(18)22(27)29)15-16-7-9-17(10-8-16)26(13-11-24)14-12-25/h3-10,20H,2,11-15H2,1H3 |
InChI Key |
VRICXOXBGFEEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.